N-[3-(3-methylbutoxy)phenyl]propanamide
Description
N-[3-(3-Methylbutoxy)phenyl]propanamide is a propanamide derivative featuring a phenyl ring substituted at the 3-position with a 3-methylbutoxy group (-OCH2CH(CH2CH3)2). This compound is structurally characterized by a tertiary amide linkage and a branched alkoxy substituent.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32g/mol |
IUPAC Name |
N-[3-(3-methylbutoxy)phenyl]propanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-14(16)15-12-6-5-7-13(10-12)17-9-8-11(2)3/h5-7,10-11H,4,8-9H2,1-3H3,(H,15,16) |
InChI Key |
NUVIKPQRPYQCMK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCC(C)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-[3-(3-methylbutoxy)phenyl]propanamide with key structural analogs from the evidence, focusing on substituent variations and their implications:
*Calculated based on molecular formula C14H21NO2.
Key Observations:
- Substituent Bulkiness : The 3-methylbutoxy group in the target compound is bulkier than the trifluoromethoxy group in 57a/57b but less polar. This may reduce water solubility compared to trifluoromethoxy analogs .
- Synthetic Accessibility : Yields for trifluoromethoxy derivatives (55.3% for 57a) suggest feasible synthesis, but steric hindrance from branched alkoxy groups (e.g., 3-methylbutoxy) may lower yields .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 57a () | Bicalutamide () |
|---|---|---|---|
| LogP (Predicted) | ~3.2* | 4.5 | 3.8 |
| Solubility (Water) | Low | Very low | Low |
| Melting Point (°C) | ~80–100 (estimated) | 101–103 | 191–193 |
| Hydrogen Bond Acceptors | 3 | 5 | 5 |
*Estimated using ChemDraw.
- Thermal Stability : Higher melting points in analogs with rigid substituents (e.g., Bicalutamide’s sulfonyl group) suggest that the target compound may exhibit lower thermal stability .
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